1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone is a complex organic compound featuring a pyrrolizine ring system
Preparation Methods
The synthesis of 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, have been reported to yield high purity products . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like halogens or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride.
Scientific Research Applications
1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 1-(6-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone include other pyrrolizine derivatives. These compounds share the pyrrolizine ring but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-6,7-dihydro-5H-pyrrolizin-3-yl]ethanone |
InChI |
InChI=1S/C10H13NO2/c1-7(13)10-8(6-12)5-9-3-2-4-11(9)10/h5,12H,2-4,6H2,1H3 |
InChI Key |
VHXVEFZXZODTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2N1CCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.